molecular formula C8H9ClO B1602897 (3-(Chloromethyl)phenyl)methanol CAS No. 175464-51-4

(3-(Chloromethyl)phenyl)methanol

Cat. No.: B1602897
CAS No.: 175464-51-4
M. Wt: 156.61 g/mol
InChI Key: ITAQTOPTBMDQGK-UHFFFAOYSA-N
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Description

(3-(Chloromethyl)phenyl)methanol is an organic compound with the molecular formula C8H9ClO It is a benzyl alcohol derivative where the benzene ring is substituted with a chloromethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-(Chloromethyl)phenyl)methanol can be synthesized through several methods. One common approach involves the chloromethylation of benzyl alcohol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (3-(Chloromethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed:

Scientific Research Applications

(3-(Chloromethyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Chloromethyl)phenyl)methanol depends on its chemical reactivity. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

    Benzyl alcohol: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    (4-(Chloromethyl)phenyl)methanol: Similar structure but with the chloromethyl group at the para position, which can affect its reactivity and applications.

    (2-(Chloromethyl)phenyl)methanol: Chloromethyl group at the ortho position, leading to different steric and electronic effects.

Uniqueness: (3-(Chloromethyl)phenyl)methanol is unique due to the position of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Properties

IUPAC Name

[3-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQTOPTBMDQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626995
Record name [3-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175464-51-4
Record name [3-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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